molecular formula C7H3BrClNS B12430419 3-Bromo-6-chlorothieno[3,2-c]pyridine

3-Bromo-6-chlorothieno[3,2-c]pyridine

Cat. No.: B12430419
M. Wt: 248.53 g/mol
InChI Key: SCWJTJLGTPJQTP-UHFFFAOYSA-N
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Description

Pyridine derivatives with bromo and chloro substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science. These compounds exhibit diverse reactivity due to the electronic effects of halogen atoms and the aromatic pyridine core. Key examples include:

  • 3-Bromo-6-Chloro-2-Fluoropyridine (CAS 885952-18-1) .
  • 3-Bromo-2-Chloro-6-(Trifluoromethyl)pyridine (CAS 1159512-34-1) .
  • 3-Bromo-2-Chloro-6-Methylpyridine (CAS 185017-72-5) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chlorothieno[3,2-c]pyridine typically involves multi-step processes. One common method includes the bromination and chlorination of a thieno[3,2-c]pyridine precursor. The process may involve:

    Bromination: Using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Chlorination: Using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often rely on:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chlorothieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted thieno[3,2-c]pyridines .

Scientific Research Applications

3-Bromo-6-chlorothieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chlorothieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by:

Comparison with Similar Compounds

Comparative Analysis of Structural and Physicochemical Properties

Table 1: Key Properties of Selected Bromo-Chloro Pyridine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Notable Features
3-Bromo-6-Chloro-2-Fluoropyridine 885952-18-1 C₅H₂BrClFN 224.43 3-Br, 6-Cl, 2-F Fluorine enhances metabolic stability
3-Bromo-2-Chloro-6-(Trifluoromethyl)pyridine 1159512-34-1 C₆H₂BrClF₃N 260.44 3-Br, 2-Cl, 6-CF₃ Trifluoromethyl group increases lipophilicity
3-Bromo-2-Chloro-6-Methylpyridine 185017-72-5 C₆H₅BrClN 206.47 3-Br, 2-Cl, 6-CH₃ Methyl group introduces steric hindrance
2-Bromo-3-Chloro-6-Methylpyridine 1211582-97-6 C₆H₅BrClN 206.47 2-Br, 3-Cl, 6-CH₃ Altered substitution affects reactivity
3-Bromo-6-Chloropyridine-2-Carboxylic Acid 929000-66-8 C₆H₃BrClNO₂ 236.45 3-Br, 6-Cl, 2-COOH Carboxylic acid enables derivatization

Substituent Position and Electronic Effects

  • Fluorine and Trifluoromethyl Groups : Fluorine (in 3-Bromo-6-Chloro-2-Fluoropyridine) and CF₃ groups (in 3-Bromo-2-Chloro-6-(Trifluoromethyl)pyridine) significantly alter electron-withdrawing properties, enhancing stability and resistance to oxidative degradation. These features are advantageous in drug design .
  • Methyl Groups : 3-Bromo-2-Chloro-6-Methylpyridine and its positional isomer (2-Bromo-3-Chloro-6-Methylpyridine) demonstrate how methyl substituents influence steric effects and regioselectivity in cross-coupling reactions.

Biological Activity

3-Bromo-6-chlorothieno[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thieno[3,2-c]pyridine core with bromine and chlorine substituents that may influence its reactivity and biological interactions. The structural formula can be represented as follows:

C7H4BrClN Molecular Weight 223 47 g mol \text{C}_7\text{H}_4\text{BrClN}\quad \text{ Molecular Weight 223 47 g mol }

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-c]pyridine derivatives. For instance, compounds with similar scaffolds have shown significant inhibitory effects on various cancer cell lines. A notable study reported that derivatives of thieno[3,2-c]pyridine exhibited cytotoxicity against breast (MCF-7), colon (HCT116), and ovarian (SK-OV-3) cancer cells, indicating potential for further development as anticancer agents .

Cell Line IC50 (µM) Activity
MCF-75.4Moderate
HCT1164.8Moderate
SK-OV-36.1Moderate

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. Inhibition of MAO-B has been associated with neuroprotection in diseases such as Alzheimer's and Parkinson's disease. SAR studies indicate that modifications at the bromine and chlorine positions significantly affect MAO inhibition potency .

Structure-Activity Relationships (SAR)

The SAR analysis of thieno[3,2-c]pyridine derivatives suggests that the presence of halogen substituents enhances biological activity. For example, the introduction of electron-withdrawing groups (like bromine and chlorine) at specific positions on the thieno ring has been correlated with increased potency against MAO-B and tumor growth inhibition .

Case Study 1: Inhibition of MAO-B

A recent study evaluated the inhibitory effects of various thieno[3,2-c]pyridine derivatives on MAO-B activity. The results demonstrated that compounds with higher electron density at the nitrogen positions exhibited enhanced inhibitory effects, suggesting a direct relationship between electronic properties and biological activity.

Case Study 2: Cytotoxicity in Cancer Models

In another investigation, a series of thieno[3,2-c]pyridine derivatives were tested against several cancer cell lines. The study concluded that certain modifications led to compounds with IC50 values below 10 µM across multiple cell lines, indicating their potential as lead compounds for further development in cancer therapy.

Properties

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

IUPAC Name

3-bromo-6-chlorothieno[3,2-c]pyridine

InChI

InChI=1S/C7H3BrClNS/c8-5-3-11-6-1-7(9)10-2-4(5)6/h1-3H

InChI Key

SCWJTJLGTPJQTP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=CS2)Br

Origin of Product

United States

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